molecular formula C12H15ClN2O4 B14274232 Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- CAS No. 152538-17-5

Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-

Cat. No.: B14274232
CAS No.: 152538-17-5
M. Wt: 286.71 g/mol
InChI Key: PRPLKGLPCKTVJQ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with a 4-chlorobutoxy and a 2-nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- typically involves the reaction of 4-chlorobutyl bromide with 2-nitrophenol to form 4-(4-chlorobutoxy)-2-nitrophenol. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chlorobutoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Amine derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobutoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simple amide with a phenyl ring, used as a precursor in the synthesis of other compounds.

    N-(4-nitrophenyl)acetamide: Similar structure with a nitro group, used in various chemical reactions and studies.

    4-Acetamidophenol:

Uniqueness

Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- is unique due to the presence of both the 4-chlorobutoxy and 2-nitro groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.

Properties

CAS No.

152538-17-5

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

N-[4-(4-chlorobutoxy)-2-nitrophenyl]acetamide

InChI

InChI=1S/C12H15ClN2O4/c1-9(16)14-11-5-4-10(8-12(11)15(17)18)19-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)

InChI Key

PRPLKGLPCKTVJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCCCCCl)[N+](=O)[O-]

Origin of Product

United States

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